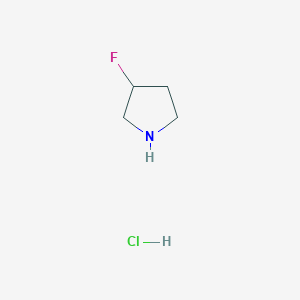

3-Fluoropyrrolidine hydrochloride

描述

Significance of Fluorine in Medicinal Chemistry and Drug Design

The use of fluorine in medicinal chemistry has expanded dramatically, with approximately 20% of all commercialized pharmaceuticals containing this element. wikipedia.org Its small size, high electronegativity, and the strength of the carbon-fluorine bond make it a valuable tool for optimizing drug candidates. tandfonline.comacs.org The strategic placement of fluorine can profoundly influence a molecule's properties, including its potency, metabolic stability, and ability to cross biological membranes. researchgate.netmdpi.comnih.gov

The introduction of fluorine can significantly enhance the biological activity and pharmacological profile of a drug molecule. researchgate.netmdpi.comnih.gov Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can in turn improve a drug's bioavailability by facilitating its passage through cell membranes. tandfonline.comnih.gov Furthermore, the strong carbon-fluorine bond often increases metabolic stability by blocking sites on the molecule that are susceptible to enzymatic degradation, thereby prolonging the drug's therapeutic effect. wikipedia.orgnih.gov In some instances, fluorine substitution has been shown to increase the binding affinity of a ligand to its target protein by several fold. tandfonline.com

Table 1: Effects of Fluorination on Drug Properties

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increased by blocking metabolically labile sites. | nih.gov |

| Binding Affinity | Can be enhanced through specific interactions with target proteins. | tandfonline.com |

| Bioavailability | Improved by modulating pKa and increasing membrane permeability. | researchgate.netnih.gov |

| Lipophilicity | Can be increased, aiding in absorption and distribution. | researchgate.netnih.gov |

The introduction of fluorine into nitrogen-containing heterocycles, such as pyrrolidine (B122466), can exert significant control over the molecule's three-dimensional shape or conformation. researchgate.netnih.govnih.gov This conformational control is crucial as the biological activity of a molecule is often intrinsically linked to its specific spatial arrangement, which dictates how it interacts with biological targets like enzymes and receptors. The highly polarized carbon-fluorine bond can introduce strong dipole moments and engage in unique non-covalent interactions, influencing the preferred puckering of the heterocyclic ring. nih.govchim.it This ability to dictate conformation allows medicinal chemists to design molecules with more precise and potent biological activities. mq.edu.au

Overview of Pyrrolidine Derivatives in Organic and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govnih.govfrontiersin.org Its non-planar, flexible nature allows for the exploration of three-dimensional space, a desirable feature in drug design. nih.govnih.gov The pyrrolidine nucleus is a key component in numerous biologically active compounds, including alkaloids like nicotine (B1678760) and drugs such as procyclidine. wikipedia.org The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are also derivatives of pyrrolidine. wikipedia.orgmdpi.com The versatility of the pyrrolidine scaffold stems from its ability to be readily functionalized and its capacity to contribute to the stereochemistry of a molecule, which is often critical for biological activity. nih.govnih.gov

Rationale for Research Focus on 3-Fluoropyrrolidine (B48656) Hydrochloride

The specific focus on 3-Fluoropyrrolidine hydrochloride in the research community is driven by its unique combination of a chiral center, a fluorine substituent, and its utility as a versatile synthetic intermediate.

Table 2: Properties of this compound Enantiomers

| Property | (S)-(+)-3-Fluoropyrrolidine hydrochloride | (R)-(−)-3-Fluoropyrrolidine hydrochloride |

|---|---|---|

| CAS Number | 136725-53-6 | 136725-55-8 |

| Molecular Formula | C₄H₉ClFN | C₄H₉ClFN |

| Molecular Weight | 125.57 g/mol | 125.57 g/mol |

| Appearance | Solid | White to yellow or pale brown solid |

| Melting Point | 183-187 °C | 179-186 °C |

| Optical Rotation | [α]20/D +8°, c = 1% in methanol (B129727) | [α]D24 = -8.5 ± 3.5º (C=0.1 in MeOH) |

Data sourced from multiple references. ossila.comossila.comchemimpex.comsigmaaldrich.comsigmaaldrich.comscbt.com

Both enantiomers of this compound are highly valued as building blocks in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). ossila.comchemimpex.comfluorochem.co.uk The secondary amine within the pyrrolidine ring provides a reactive site for further chemical modifications, such as alkylation or acylation, allowing for its incorporation into a larger molecular scaffold. ossila.comossila.com For example, (S)-(+)-3-Fluoropyrrolidine hydrochloride has been used in the preparation of potential inhibitors for dipeptidyl peptidase IV (DPP-IV) and potent antitrypanosomal agents. sigmaaldrich.com Similarly, the (R)-enantiomer has been employed in the synthesis of potential aurora kinase inhibitors and phosphodiesterase 9A (PDE9A) inhibitors. ossila.comsigmaaldrich.com Its utility also extends to materials science, where it has been used to create ionic liquids for high-voltage Li-ion batteries and perovskite ferroelectrics. ossila.comossila.com

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

3-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENYOXXELREKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621007 | |

| Record name | 3-Fluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-17-8 | |

| Record name | 3-Fluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Fluorinated Building Block for Active Pharmaceutical Ingredients (APIs)

3-Fluoropyrrolidine (B48656) hydrochloride serves as a crucial starting material or intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). youtube.comnih.gov The presence of the fluorine atom can lead to improved pharmacokinetic profiles, such as increased metabolic stability and enhanced cell membrane permeability. nih.gov The chiral nature of 3-fluoropyrrolidine hydrochloride is also of high importance, as it allows for the synthesis of enantiomerically pure compounds, which is often critical for drug efficacy and safety. youtube.com Both the (R) and (S) enantiomers are utilized as building blocks to create a wide array of derivatives for drug discovery. nih.gov

The secondary amine within the 3-fluoropyrrolidine structure allows for its straightforward incorporation into larger molecular scaffolds through reactions like nucleophilic substitution. nih.gov Researchers have utilized this reactivity to synthesize a variety of fluorinated pyrrolidine (B122466) derivatives. A key synthetic strategy involves the deoxofluorination of the corresponding 3-hydroxylated pyrrolidines. nih.gov Another approach is the bromofluorination of specific alkenyl azides, which, after reduction and cyclization, yields the desired 3-fluorinated pyrrolidine ring system. nih.gov These methods provide access to valuable building blocks for creating new pharmaceutical compounds. nih.gov

For instance, (S)-(+)-3-Fluoropyrrolidine hydrochloride has been employed to prepare fluorinated pyrrolidine derivatives of cyclohexylglycine amides and urea (B33335) derivatives of benzothiazoles, which have shown potential as inhibitors for various enzymes.

Table 1: Examples of Synthesized Fluorinated Pyrrolidine Derivatives

| Precursor | Derivative Class | Potential Application | Reference(s) |

|---|---|---|---|

| (S)-(+)-3-Fluoropyrrolidine hydrochloride | Fluorinated cyclohexylglycine amides | Dipeptidyl peptidase IV (DPP-IV) inhibition | |

| (S)-(+)-3-Fluoropyrrolidine hydrochloride | Urea derivatives of (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole | Antitrypanosomal agents | |

| (R)-(−)-3-Fluoropyrrolidine hydrochloride | Imidazo[1,2-a]pyrazine derivatives | Aurora kinase inhibition |

Development of Enzyme Inhibitors

The unique structural and electronic properties of this compound make it an attractive component in the design of various enzyme inhibitors. Its ability to form specific interactions within the active site of an enzyme can lead to potent and selective inhibition.

Dipeptidyl peptidase IV (DPP-IV) is a well-established target for the treatment of type 2 diabetes. Inhibitors of this enzyme, known as gliptins, work by prolonging the action of incretin (B1656795) hormones, which regulate glucose homeostasis. Cyanopyrrolidines are a prominent and well-researched class of DPP-IV inhibitors. The synthesis of novel fluorinated pyrrolidine derivatives for this purpose is an active area of research. Specifically, (S)-(+)-3-Fluoropyrrolidine hydrochloride has been used as a building block to prepare fluorinated pyrrolidine derivatives of cyclohexylglycine amides, which have been investigated as potential DPP-IV inhibitors. This highlights the role of this fluorinated scaffold in developing new therapeutic agents for metabolic diseases.

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their overexpression is common in many human cancers, making them a target for anticancer drugs. The development of small-molecule inhibitors of Aurora kinases is a key strategy in cancer therapy. Research has shown that (R)-(−)-3-Fluoropyrrolidine hydrochloride can be used as a substrate in the preparation of Imidazo[1,2-a]pyrazine derivatives, which have been identified as possible Aurora kinase inhibitors. This demonstrates the utility of the 3-fluoropyrrolidine scaffold in the discovery of new oncology therapeutics.

Table 2: Selected Aurora Kinase Inhibitors in Development

| Inhibitor | Target(s) | Developer/Source | Reference(s) |

|---|---|---|---|

| Alisertib (MLN8237) | Aurora A | Millennium Pharmaceuticals | |

| Barasertib (AZD1152) | Aurora B | AstraZeneca | |

| CCT245718 | Dual Aurora A/FLT3 | - |

Phosphodiesterase 10A (PDE10A) is an enzyme that is highly expressed in the medium spiny neurons of the striatum and plays a role in regulating cyclic nucleotide signaling. Inhibition of PDE10A has been explored as a potential therapeutic strategy for neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. (R)-(−)-3-Fluoropyrrolidine hydrochloride has been utilized as a starting material for the synthesis of pyrazolopyrimidine derivatives, which have been investigated as potential inhibitors of PDE10A. This application underscores the importance of fluorinated building blocks in the development of novel central nervous system agents.

Human carbonic anhydrase II (hCA II) is a widespread and highly active isoform of the carbonic anhydrase family of metalloenzymes. It is a validated drug target for diuretics and anti-glaucoma agents. The classical inhibitors of carbonic anhydrases are aromatic or heterocyclic sulfonamides. Research into novel inhibitors has included various scaffolds, such as pyrazolines, which possess a five-membered heterocyclic ring. Studies have shown that pyrazoline derivatives containing a benzenesulfonamide (B165840) group can act as potent hCA II inhibitors. While fluorinated compounds are of significant interest in medicinal chemistry, and some pyrazoline-based inhibitors with fluorine substituents have shown activity, the direct use of this compound for the synthesis of hCA II inhibitors is not prominently documented in the reviewed literature.

Ligand Development and Receptor Modulation

The incorporation of the 3-fluoropyrrolidine moiety into larger molecular scaffolds is a key strategy in medicinal chemistry for fine-tuning the pharmacological properties of potential drug candidates. The fluorine atom can significantly alter a molecule's basicity, lipophilicity, and metabolic stability, thereby enhancing its binding affinity, selectivity, and pharmacokinetic profile.

α4β2 Receptor Ligands

The α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) is a significant target for therapeutic intervention in central nervous system disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.gov The development of ligands that can selectively modulate this receptor subtype is a major goal in neuropharmacology.

The 3-fluoropyrrolidine nucleus has been instrumental in creating a new class of potent and selective α4β2 receptor ligands. nih.gov The introduction of a fluorine atom at the 3-position of the pyrrolidine ring effectively reduces the basicity of the nitrogen atom. This modification, combined with specific substituents on an attached pyridine (B92270) ring, enhances both binding affinity and selectivity for the α4β2 subtype over other nAChRs. nih.gov

Research has identified several promising compounds incorporating the (2S,4R)-4-fluoropyrrolidin-2-yl)methoxy group. These derivatives exhibit high affinity for the α4β2 receptor and possess physicochemical properties that suggest good penetration into the central nervous system. nih.gov

Table 1: Promising α4β2 Receptor Ligands with a 3-Fluoropyrrolidine Moiety

| Compound Name | Key Features | Outcome |

|---|---|---|

| 3-(((2S,4R)-4-fluoropyrrolidin-2-yl)methoxy)-5-(phenylethynyl)pyridine | Contains a phenylethynyl group on the pyridine ring. | Exhibits good affinity and selectivity for the α4β2 nAChR subtype. nih.gov |

Cannabinoid-2 (CB2) Receptor Ligands

The Cannabinoid-2 (CB2) receptor is primarily expressed in immune cells and is an attractive therapeutic target for inflammatory diseases, neurodegeneration, and cancer, as its modulation avoids the psychoactive effects associated with the CB1 receptor. google.compitt.edu The development of selective CB2 agonists is a key area of research. pitt.edu

The this compound scaffold is utilized in the synthesis of novel CB2 receptor agonists. For instance, it has been used as a reactant in the creation of nih.govossila.comnih.govtriazolo[4,5-d]pyrimidine derivatives, which are being investigated as CB2 agonists. google.com The incorporation of fluorinated moieties like 3-fluoropyrrolidine is a strategic approach to modulate the ligand's interaction with the receptor, potentially enhancing selectivity and efficacy for treating conditions like fibrosis and inflammation. google.com

G-Quadruplex DNA Binding Ligands

G-quadruplexes (G4s) are non-canonical four-stranded DNA structures found in guanine-rich regions of the genome, such as telomeres and oncogene promoters. nih.govnih.gov The stabilization of these structures by small molecule ligands can inhibit telomerase activity and suppress oncogene expression, making G4s a compelling target for anticancer drug development. nih.gov

The 3-fluoropyrrolidine scaffold has been directly incorporated into potent G4-binding ligands. In one study, bis-3-fluoropyrrolidine side chains were attached to a 3,6-disubstituted acridine (B1665455) core. nih.govrcsb.org X-ray crystallography of the complex formed between this ligand and a telomeric G4 from Oxytricha nova revealed that the fluorination of the pyrrolidine rings significantly influences their conformation and binding mode. nih.govrcsb.org This structural change, driven by the C-F bond, demonstrates how fluorination can be used to precisely engineer the interaction between a ligand and its G4 DNA target. rcsb.org

Metal Complex Ligands

The secondary amine within the 3-fluoropyrrolidine structure allows it to act as an effective ligand for forming metal complexes with unique properties. ossila.com The incorporation of this fluorinated chiral building block into metal-organic frameworks can lead to advanced functional materials.

Research has shown that complexes formed with 3-fluoropyrrolidine exhibit interesting physical properties, particularly in the field of ferroelectrics. These materials have spontaneous electric polarization that can be reversed by an external electric field.

Table 2: Metal Complexes Incorporating 3-Fluoropyrrolidine

| Metal | Complex Type | Key Property | Finding |

|---|---|---|---|

| Cadmium (Cd) | Perovskite Ferroelectric | Curie Temperature (Tc) | A cadmium-(S)-(+)-3-fluoropyrrolidine complex has a Curie temperature of 303 K, which is 63 K higher than non-fluorinated analogues, extending its operational range to room temperature. ossila.com |

Therapeutic Area Exploration

The utility of this compound as a synthetic building block extends to the exploration of new treatments for major diseases, most notably cancer.

Cancer Treatment Research

The role of this compound in cancer research is primarily as a precursor for synthesizing targeted therapeutic agents. Its application in creating ligands for G-quadruplexes and CB2 receptors directly ties into anticancer strategies.

Targeting G-Quadruplexes: As mentioned, G-quadruplex structures are prevalent in the promoter regions of oncogenes and at the ends of chromosomes (telomeres). nih.gov Designing ligands that selectively bind and stabilize these structures is a promising approach to cancer therapy. nih.gov The demonstrated use of bis-3-fluoropyrrolidine in acridine-based ligands highlights a direct path for creating novel G4-targeted anticancer drugs. nih.govrcsb.org The fluorination of such ligands can be a key factor in optimizing their binding and therapeutic efficacy. nih.gov

Modulating CB2 Receptors: The CB2 receptor is implicated in the pathophysiology of various cancers, and evidence suggests that cannabinoids can inhibit tumor growth and induce apoptosis in cancer cells. nih.gov The synthesis of selective CB2 receptor ligands, which can be facilitated by using fluorinated building blocks like 3-fluoropyrrolidine, is an active area of cancer research. google.comnih.gov

Neurological Disorder Treatment (e.g., Alzheimer's, Parkinson's)

This compound serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com Its incorporation into drug candidates can modulate receptor activity, a key aspect in treating conditions like Alzheimer's and Parkinson's disease. chemimpex.com Research in this area focuses on creating compounds that can effectively interact with specific biological pathways in the central nervous system to improve efficacy and minimize side effects. chemimpex.com

For instance, in Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopamine-producing brain cells, research is exploring new treatments that go beyond current symptomatic therapies. roche.comphysio-pedia.com One area of investigation involves the development of drugs that can slow the progression of the disease by targeting underlying mechanisms like neuroinflammation. roche.com While direct clinical applications of this compound in specific approved drugs for Alzheimer's or Parkinson's are not detailed in the provided search results, its role as a foundational element in the discovery of new neuroactive substances is evident. chemimpex.com The development of novel therapeutics for these complex diseases often involves the synthesis and screening of numerous compounds, with building blocks like this compound playing a vital role in generating this chemical diversity. chemimpex.comchemimpex.comnih.gov

Antitrypanosomal Agents (e.g., Trypanosoma brucei and Trypanosoma cruzi)

The versatility of this compound extends to the development of treatments for parasitic diseases, notably those caused by Trypanosoma species. It is employed as a building block in the synthesis of potential inhibitors for the parasitic causative agents of diseases like Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei). sigmaaldrich.comsigmaaldrich.com

Research has shown that fluoropyrrolidine-containing N-ethylurea pyrazole (B372694) derivatives and urea derivatives of (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole are potent and selective inhibitors of these parasites. sigmaaldrich.comsigmaaldrich.com These findings highlight the importance of the fluoropyrrolidine moiety in achieving antitrypanosomal activity. The search for new drugs against these neglected tropical diseases is critical, as current treatments have limitations in terms of efficacy and side effects. plos.orgnih.gov The ability to synthesize novel compounds using building blocks like this compound is a key strategy in the discovery of more effective and safer antitrypanosomal agents. sigmaaldrich.comsigmaaldrich.comnih.gov

Anti-HAT (Human African Trypanosomiasis) Agents

Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe parasitic disease caused by Trypanosoma brucei. nih.gov The development of new anti-HAT agents is a priority in global health. This compound is a key component in the synthesis of compounds with potential therapeutic value against this disease. sigmaaldrich.comsigmaaldrich.com The structural features of this compound are leveraged to design molecules that can effectively inhibit crucial enzymes in the parasite, such as trypanothione (B104310) reductase. nih.gov Studies have demonstrated that derivatives synthesized using (S)-(+)-3-Fluoropyrrolidine hydrochloride show potent antitrypanosomal activity. sigmaaldrich.comsigmaaldrich.com This underscores the compound's importance in the ongoing search for novel and improved treatments for HAT.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The process of refining a promising compound (a "lead") to enhance its desired properties is known as lead optimization. researchgate.net this compound is a valuable tool in this process, particularly in structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound influences its biological activity. nih.govresearchgate.netnih.gov

Impact of Fluorine on Binding Affinity and Pharmacological Profiles

The introduction of fluorine into a drug molecule can significantly impact its properties, including its binding affinity to a biological target. nih.govresearchgate.net The fluorine atom's unique characteristics, such as its high electronegativity and ability to form strong bonds, can lead to enhanced interactions with proteins. nih.gov For example, the strategic placement of fluorine can result in favorable orthogonal multipolar C–F···C=O interactions, which can increase ligand binding affinity by as much as 10-fold. nih.gov This enhancement of binding affinity is a critical factor in improving a drug's potency. researchgate.net

Furthermore, fluorine can influence a molecule's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The strategic use of fluorination can improve metabolic stability and membrane permeability, leading to a more effective drug. researchgate.netnih.gov

Bioisosteric Replacements in Drug Design

Fluorine is often used as a bioisostere for hydrogen. sci-hub.se This substitution can lead to improved potency, enhanced selectivity, and altered metabolic pathways. sci-hub.se The strategic incorporation of fluorine-containing building blocks like this compound allows medicinal chemists to systematically explore the effects of fluorination on a molecule's properties and to design more effective and safer drugs. nih.govossila.com For example, replacing a phenol (B47542) group with an aminopyrimidine, guided by SAR information and computational simulations, has been shown to improve metabolic stability. nih.gov This highlights the power of bioisosteric replacement as a tool in modern drug design.

| Compound Name |

| (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole |

| This compound |

| Aminopyrimidine |

| N-ethylurea pyrazole |

| Phenol |

Interactive Data Table: Applications of this compound Derivatives

| Application Area | Derivative Type | Target/Disease | Key Findings | Reference |

| Neurological Disorders | General | Central Nervous System | Building block for neuroactive substances. | chemimpex.comchemimpex.com |

| Antitrypanosomal | N-ethylurea pyrazole derivatives | Trypanosoma brucei & Trypanosoma cruzi | Potent and selective inhibitors. | sigmaaldrich.comsigmaaldrich.com |

| Antitrypanosomal | Urea derivatives of (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole | Trypanosoma brucei & Trypanosoma cruzi | Potent antitrypanosomal agents. | sigmaaldrich.comsigmaaldrich.com |

| Anti-HAT | General | Trypanosoma brucei | Building block for potential therapeutics. | sigmaaldrich.comsigmaaldrich.com |

Biological and Pharmacological Investigations of 3 Fluoropyrrolidine Hydrochloride and Its Derivatives

In Vitro Studies

In vitro studies are fundamental to understanding the biological effects of novel chemical compounds at the molecular and cellular level. For derivatives of 3-fluoropyrrolidine (B48656), these investigations have primarily focused on their interactions with specific enzymes and their effects in cell-based models.

Enzyme inhibition assays are a cornerstone of drug discovery, used to identify molecules that can modulate the activity of specific enzyme targets involved in disease pathways. The 3-fluoropyrrolidine moiety has been integrated into various molecular scaffolds to create potent inhibitors for several classes of enzymes.

Notably, amides derived from (S)-3-fluoropyrrolidine have been evaluated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes. sci-hub.senih.gov One such derivative, compound 48 ((2S,4S)-1-((S)-2-((2,4-difluorophenyl)sulfonylamino)-3-cyclohexylpropanoyl)-4-fluoropyrrolidine-2-carboxamide), demonstrated significant potency. nih.gov In a similar vein, the (S)-3-fluoropyrrolidine scaffold has been used to develop antitrypanosomal agents targeting enzymes essential for the survival of parasites like Trypanosoma brucei. nih.gov

Another major area of investigation is the development of inhibitors for phosphodiesterases (PDEs), which regulate intracellular signaling. Derivatives incorporating a fluorinated pyrrolidine (B122466) ring have been designed as potent and selective inhibitors of Phosphodiesterase 9A (PDE9A), a target for cognitive disorders. nih.govnih.gov

Table 1: Enzyme Inhibition by 3-Fluoropyrrolidine Derivatives

| Derivative Class | Target Enzyme | Example Compound | Inhibitory Potency (IC₅₀) |

|---|---|---|---|

| Fluoropyrrolidide | Dipeptidyl Peptidase IV (DPP-IV) | Compound 48 | 48 nM nih.gov |

| Pyrazolopyrimidinone | Phosphodiesterase 9A (PDE9A) | PF-04447943 | Potent Inhibitor mdpi.com |

| Benzothiazole Urea (B33335) | Trypanosomal Enzymes | Compound 57 | Potent in vitro activity |

Receptor binding assays determine the affinity of a ligand for a specific receptor, a critical step in evaluating potential drugs that target receptor-mediated signaling pathways. While 3-arylpyrrolidines have been investigated as ligands for the serotonin (B10506) 1A receptor, specific binding affinity data for derivatives of 3-fluoropyrrolidine hydrochloride are not extensively detailed in publicly available literature. nih.gov The focus of research on this particular scaffold has been more prominently directed towards enzyme inhibition rather than direct receptor interaction. The structural features of these derivatives make them well-suited for fitting into the active sites of enzymes, which has guided their development primarily as enzyme inhibitors.

Cell-based assays provide a more complex biological system to evaluate the effects of a compound beyond simple enzyme or receptor interactions. These assays can confirm a compound's mechanism of action and assess its functional impact on cellular processes.

Derivatives of 3-fluoropyrrolidine have demonstrated significant activity in such assays. For instance, the antitrypanosomal compound (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole (57) showed potent activity against the Trypanosoma brucei brucei parasite in culture, which is a whole-cell-based assay. This confirms that the compound can effectively target the parasite to inhibit its growth.

In the context of PDE9A inhibitors, cell-based assays are used to measure the accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) within cells following inhibitor administration. nih.gov This functional assay confirms that the enzyme inhibition observed in biochemical assays translates into the desired downstream signaling effect in a cellular environment.

In Vivo Studies (for derived compounds)

Following promising in vitro results, lead compounds are advanced to in vivo studies in animal models. These investigations are crucial for understanding how a compound behaves in a whole organism, including its absorption, distribution, metabolism, and excretion (pharmacokinetics), as well as its effectiveness in treating a specific condition (efficacy).

The pharmacokinetic profile of a drug candidate is a critical determinant of its potential for clinical success. An ideal profile often includes good oral bioavailability and, for diseases of the central nervous system (CNS), the ability to cross the blood-brain barrier.

Several derivatives of 3-fluoropyrrolidine have shown favorable pharmacokinetic properties.

The DPP-IV inhibitor known as Compound 48 was found to have good pharmacokinetic properties and was orally active in mice. sci-hub.senih.gov

The antitrypanosomal agent Compound 57 was selected for in vivo studies partly due to its metabolic stability and its ability to penetrate the brain, a critical feature for treating the late, neurological stage of African trypanosomiasis.

The PDE9A inhibitor PF-04447943 was specifically designed and confirmed to be a brain-penetrant compound, allowing it to reach its target in the CNS. nih.govmdpi.com

Advanced Research Topics and Future Directions

Design and Synthesis of Novel Fluorinated Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring is a vital scaffold in medicinal chemistry, and the strategic incorporation of fluorine atoms can significantly modulate the physicochemical properties of resulting compounds. dundee.ac.ukresearchgate.net The design and synthesis of novel fluorinated pyrrolidine scaffolds, using precursors like 3-fluoropyrrolidine (B48656) hydrochloride, is an active area of research aimed at creating molecules with enhanced biological activity and tailored properties. chemimpex.comacs.org

A key strategy involves the synthesis of new molecules by combining the pyrrolidine ring with fluorine-containing substituents at various positions. acs.org For instance, a recent patent describes a new process for preparing (3R)-3-fluoropyrrolidine hydrochloride from N-Boc-(3S)-3-hydroxypyrrolidine, achieving high optical and chemical purity suitable for pharmaceutical manufacturing. wipo.int Researchers have also developed synthetic routes to other fluorinated pyrrolidines, such as 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine, which serves as a building block for pharmaceutical compounds. researchgate.net The synthesis often involves key steps like bromofluorination of alkenyl azides, followed by reduction and cyclization. researchgate.net

Another area of exploration is the synthesis of di-fluorinated pyrrolidines. A practical, cost-effective synthesis of 3,3-difluoropyrrolidine (B39680) has been reported, starting from readily available materials. researchgate.net This highlights the ongoing efforts to develop efficient synthetic methods for these valuable building blocks. The creation of diverse 3-D fragments based on pyrrolidine scaffolds is also a focus, aiming to explore under-represented areas of chemical space for fragment-based drug discovery. whiterose.ac.uk

The synthesis of these novel scaffolds allows for the creation of a wide range of derivatives. For example, (S)-(+)-3-Fluoropyrrolidine hydrochloride is used to prepare fluorinated pyrrolidine derivatives of cyclohexylglycine amides and various urea (B33335) derivatives with potential therapeutic applications. sigmaaldrich.com The table below summarizes some examples of synthesized novel fluorinated pyrrolidine scaffolds.

Table 1: Examples of Synthesized Novel Fluorinated Pyrrolidine Scaffolds

| Starting Material/Precursor | Synthesized Scaffold | Key Synthetic Steps/Features | Potential Application | Reference(s) |

|---|---|---|---|---|

| N-Boc-(3S)-3-hydroxypyrrolidine | (3R)-3-fluoropyrrolidine hydrochloride | High optical and chemical purity process | Pharmaceutical intermediate | wipo.int |

| Alkenyl azides | 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine | Bromofluorination, reduction, cyclization | Pharmaceutical building block | researchgate.net |

| 2-Chloro-2,2-difluoroacetic acid | 3,3-difluoropyrrolidine hydrochloride | Multi-step synthesis from a commercially available starting material | Synthon for biologically active compounds | researchgate.net |

Development of Ionic Liquids Based on 3-Fluoropyrrolidine Hydrochloride

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest for various applications, including in electrochemistry. This compound serves as a key precursor for the synthesis of novel fluorine-substituted pyrrolidinium-based ionic liquids. fluoromart.comossila.com

The synthesis of these ionic liquids typically involves a two-step process. First, the secondary amine of (R)-(−)-3-fluoropyrrolidine hydrochloride is alkylated. This is followed by a quaternization reaction of the resulting amine with a suitable counterion source, such as N-methyl bis(fluorosulfonyl)imide. fluoromart.comossila.com The introduction of fluorine into the pyrrolidinium (B1226570) cation can significantly influence the properties of the resulting ionic liquid.

A notable example is the synthesis of a fluorine-substituted pyrrolidinium-based ionic liquid, PMpyrf-FSI, which has been investigated for its potential use in high-voltage Li-ion batteries. rsc.org Research has shown that these ionic liquids exhibit high oxidation stability (greater than 5.5 V vs Li+/Li) and demonstrate good high-voltage cyclability up to 4.7 V. ossila.com These properties are crucial for the development of safer and more efficient high-energy storage devices.

The physical properties of these ionic liquids, such as viscosity and ionic conductivity, are critical for their performance in electrochemical applications. The table below presents a comparison of these properties for a pristine pyrrolidinium-based ionic liquid (PMpyr-FSI) and its fluorinated analogue (PMpyrf-FSI), as well as the effect of adding a lithium salt.

Table 2: Physicochemical Properties of Pyrrolidinium-Based Ionic Liquids

| Ionic Liquid | Viscosity (cP @ 25°C) | Ionic Conductivity (mS/cm @ 25°C) |

|---|---|---|

| PMpyr-FSI | 40 | 9.32 |

| PMpyrf-FSI | 83 | 4.25 |

| PMpyrf-FSI + 1 M LiFSI | 150 | 2.57 |

| PMpyrf-FSI + 4 M LiFSI | 528 | 0.55 |

Data sourced from Liu et al., Chem. Commun., 2020, 56, 7317-7320. rsc.org

Applications Beyond Medicinal Chemistry (e.g., Agrochemicals, Ferroelectrics)

While this compound and its derivatives are prominent in medicinal chemistry, their applications extend to other fields, notably agrochemicals and materials science, particularly in the development of ferroelectric materials.

In the agrochemical sector, (R)-3-Fluoropyrrolidine hydrochloride is utilized as a versatile intermediate in the production of various agrochemicals. chemimpex.comchembk.com Its structural features can be leveraged to develop new pesticides and other crop protection agents. chembk.com The incorporation of fluorine can enhance the biological efficacy and stability of these chemical agents.

A particularly exciting area of application is in the field of ferroelectrics. Ferroelectric materials exhibit spontaneous electric polarization that can be reversed by an external electric field, making them useful in various electronic devices. Research has shown that enantiomeric perovskite ferroelectrics can be synthesized using chiral this compound. For example, (R)-(−)-3-fluoropyrrolidium MnBr3 and (S)-(+)-3-fluoropyrrolidium MnBr3 have been shown to display circularly polarized luminescence. ossila.com

Furthermore, the introduction of the fluorinated pyrrolidinium cation can significantly improve the properties of perovskite ferroelectrics. A cadmium-(S)-(+)-3-fluoropyrrolidine perovskite ferroelectric has been reported to have a Curie temperature (Tc) of 303 K, which is a notable increase compared to its non-substituted counterpart. ossila.com In another study, a perovskite switching metal complex of cadmium chloride (CdCl2) and methylated (R)-(−)-3-Fluoropyrrolidine demonstrated dual-phase transitions with switchable dielectric constants at high temperatures (370 K and 460 K). ossila.com These findings underscore the potential of using this compound to design novel molecular ferroelectrics with tailored properties for advanced applications. ossila.comacs.org

Table 3: Examples of this compound in Ferroelectric Materials

| Compound | Key Property | Potential Application | Reference(s) |

|---|---|---|---|

| (R)-(−)-3-fluoropyrrolidium MnBr3 | Circularly polarized luminescence | Photonics, Chiral sensors | ossila.com |

| (S)-(+)-3-fluoropyrrolidium MnBr3 | Circularly polarized luminescence | Photonics, Chiral sensors | ossila.com |

| Cadmium-(S)-(+)-3-fluoropyrrolidine perovskite | Curie temperature of 303 K | Room-temperature ferroelectric devices | ossila.com |

常见问题

Q. What are the recommended synthetic routes for 3-fluoropyrrolidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or fluorination of pyrrolidine precursors. For example, reacting pyrrolidin-3-ol derivatives with fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions yields the fluorinated product. Post-synthesis, the compound is often purified via recrystallization or column chromatography using polar solvents (e.g., methanol/ethyl acetate) to achieve >95% purity . Reaction temperature (-20°C to 0°C) and stoichiometric control of the fluorinating agent are critical to minimize side reactions (e.g., over-fluorination) .

Q. How can researchers confirm the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC with a polar stationary phase (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (80:20) is recommended. Retention times and peak symmetry should be compared against enantiomerically pure standards (e.g., (R)- and (S)-3-fluoropyrrolidine hydrochloride). Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial arrangements of substituents .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a C18 column and a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution) provides robust quantification. Calibration curves should be validated over 1–100 µg/mL with R² > 0.998. For trace analysis, LC-MS/MS in positive ion mode (m/z 122.1 → 84.1) enhances sensitivity .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact due to potential neurotoxicity. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols. Storage at -20°C in airtight, light-resistant containers prevents degradation .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine’s electronegativity increases the molecule’s dipole moment, enhancing solubility in polar solvents. It also stabilizes the pyrrolidine ring via hyperconjugation, reducing ring puckering energy barriers. This impacts hydrogen-bonding capacity, as seen in intramolecular F···H interactions in crystal structures .

Advanced Research Questions

Q. How do conformational dynamics of this compound affect its reactivity in medicinal chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) studies (B3LYP-D3BJ/6-311++G**) reveal four gas-phase conformers, with the axial N–H/cis-twist ring being most stable due to intramolecular F···H hydrogen bonding (ΔG = 0.5–1.2 kcal/mol). In DMSO, solvation reduces conformational diversity to three dominant forms. This impacts nucleophilicity at the nitrogen, with axial conformers showing higher reactivity in SN2 reactions .

Q. What computational methods are optimal for predicting the stability of 3-fluoropyrrolidine derivatives under varying pH conditions?

- Methodological Answer : Molecular dynamics (MD) simulations using explicit solvent models (e.g., TIP3P water) and pKa prediction tools (e.g., MarvinSketch) can model protonation states. For accurate energy barriers, combine DFT with continuum solvation models (SMD). Benchmark against experimental NMR data (e.g., pH-dependent ¹⁹F chemical shifts) .

Q. How does this compound interact with biological targets, such as neurotransmitter receptors?

- Methodological Answer : Radioligand binding assays (e.g., with [³H]MK-801 for NMDA receptors) quantify affinity (Ki). Molecular docking (AutoDock Vina) using receptor crystal structures (e.g., PDB 6WKP) identifies key interactions: fluorine’s hydrophobic contact with Leu674 and hydrogen bonding between the protonated amine and Glu371. Mutagenesis studies validate these interactions .

Q. What role does this compound play in synthesizing carbamate prodrugs?

- Methodological Answer : React the hydrochloride salt with phosgene or chloroformates (e.g., phenyl chloroformate) in dichloromethane and triethylamine (1:2 molar ratio) at 0°C. Purify via silica gel chromatography (hexane/ethyl acetate, 70:30). The fluorinated pyrrolidine enhances metabolic stability by resisting cytochrome P450 oxidation .

Q. How can researchers resolve contradictions in reported pharmacological data for 3-fluoropyrrolidine derivatives?

- Methodological Answer : Cross-validate in vitro/in vivo results using orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging). Control for stereochemical impurities via chiral chromatography. Replicate studies under standardized conditions (e.g., 37°C, 5% CO₂) to minimize environmental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。